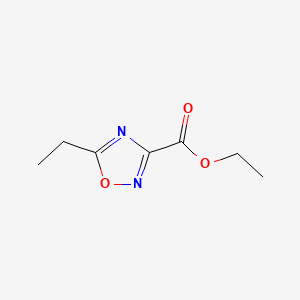

Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-3-5-8-6(9-12-5)7(10)11-4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWXGONDMMURUGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=NO1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676394 | |

| Record name | Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245645-77-5 | |

| Record name | Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676394 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of experimental data for this specific molecule, this guide combines known information with representative data and established protocols for structurally similar 1,2,4-oxadiazole derivatives.

Core Properties

Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate belongs to the 1,2,4-oxadiazole class of heterocyclic compounds, which are recognized for their significant and diverse biological activities. The physicochemical properties of this compound are summarized below.

| Property | Data | Reference |

| CAS Number | 1245645-77-5 | |

| Molecular Formula | C₇H₁₀N₂O₃ | |

| Molecular Weight | 170.17 g/mol | |

| Predicted Boiling Point | 254.1 ± 23.0 °C | [1] |

| Predicted Density | 1.166 ± 0.06 g/cm³ | [1] |

| SMILES | O=C(C1=NOC(CC)=N1)OCC |

Note: Predicted values are computationally derived and await experimental verification.

Synthesis and Characterization

A plausible synthetic route is outlined below. The process involves two main steps: the formation of an amidoxime from a nitrile, followed by its reaction with an ethyl oxalyl chloride to form the target 1,2,4-oxadiazole.

Caption: General synthetic workflow for Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate.

The following are generalized experimental protocols that can be adapted for the synthesis and characterization of the title compound.

2.2.1. Synthesis of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate

-

Step 1: Synthesis of Propanamidoxime. To a solution of propanenitrile (1 equivalent) in ethanol, add hydroxylamine hydrochloride (1.5 equivalents) and a base such as sodium bicarbonate (1.5 equivalents). Reflux the mixture for several hours until the reaction is complete as monitored by Thin Layer Chromatography (TLC). After cooling, filter the mixture and concentrate the filtrate under reduced pressure. The resulting crude propanamidoxime can be used in the next step without further purification.

-

Step 2: Synthesis of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate. Dissolve the crude propanamidoxime (1 equivalent) in a suitable aprotic solvent like tetrahydrofuran (THF) containing a base such as pyridine (1.2 equivalents). Cool the solution in an ice bath and add a solution of ethyl oxalyl chloride (1.1 equivalents) in THF dropwise. Allow the reaction mixture to warm to room temperature and stir for several hours. Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

2.2.2. Characterization Protocols

-

Melting Point Determination: The melting point of the purified solid can be determined using a capillary tube method with a melting point apparatus.[1][2][3][4] The sample is packed into a capillary tube, which is then slowly heated. The temperature range from the first appearance of liquid to complete melting is recorded. A sharp melting point range (typically 0.5-1.0°C) is indicative of high purity.[1]

-

Infrared (IR) Spectroscopy: An IR spectrum can be obtained using a Fourier-transform infrared (FTIR) spectrometer.[5][6][7] A small amount of the liquid sample can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).[5][6] For a solid sample, a KBr pellet or a Nujol mull can be prepared.[7] The spectrum provides information about the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for structure elucidation and can be recorded on an NMR spectrometer (e.g., 400 MHz).[8][9][10][11] The sample (5-25 mg for ¹H, 50-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in an NMR tube.[8] Tetramethylsilane (TMS) is typically used as an internal standard.[10]

-

Mass Spectrometry (MS): Mass spectra can be obtained using various ionization techniques such as electron ionization (EI) or electrospray ionization (ESI).[12][13][14][15][16] The analysis provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, which helps in confirming the molecular weight and deducing the structure.[13][14]

Expected Spectral Data

Based on the structure of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate, the following spectral characteristics are anticipated:

| Technique | Expected Observations |

| ¹H NMR | - Quartet and triplet signals corresponding to the two ethyl groups.- The chemical shifts would be influenced by the electron-withdrawing nature of the oxadiazole ring and the carboxyl group. |

| ¹³C NMR | - Resonances for the carbonyl carbon, the carbons of the oxadiazole ring, and the carbons of the two ethyl groups. |

| IR | - A strong absorption band for the C=O stretching of the ester group (around 1730-1750 cm⁻¹).- C=N stretching vibrations for the oxadiazole ring (around 1600-1650 cm⁻¹).[17]- C-O-C stretching bands (around 1000-1300 cm⁻¹).[17] |

| Mass Spec. | - A molecular ion peak corresponding to the molecular weight (170.17 g/mol ).- Fragmentation patterns involving the loss of the ethoxy group, the ethyl group, and cleavage of the oxadiazole ring. |

Biological Activity and Potential Signaling Pathways

Derivatives of 1,2,4-oxadiazole are known to exhibit a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antiparasitic effects.[18][19][20] For instance, some 1,2,4-oxadiazole derivatives have been investigated as inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways.[19] Others have shown potential as antileishmanial agents by targeting enzymes like cytochrome P450 51 (CYP51) in Leishmania infantum.[21]

Given the structural features of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate, it could potentially interact with various biological targets. A hypothetical signaling pathway illustrating the potential mechanism of action as a COX-2 inhibitor is presented below.

Caption: Hypothetical signaling pathway of COX-2 inhibition by a 1,2,4-oxadiazole derivative.

This diagram illustrates how the compound might inhibit the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. This represents one of many potential mechanisms through which this class of compounds may exert its biological effects. Further experimental validation is required to determine the specific targets and pathways for Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate.

References

- 1. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 3. byjus.com [byjus.com]

- 4. pennwest.edu [pennwest.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 10. NMR Spectroscopy [www2.chemistry.msu.edu]

- 11. inchemistry.acs.org [inchemistry.acs.org]

- 12. fiveable.me [fiveable.me]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 17. journalspub.com [journalspub.com]

- 18. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. tandfonline.com [tandfonline.com]

- 20. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

- 21. mdpi.com [mdpi.com]

An In-depth Technical Guide on Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. The document covers its chemical identity, structure, and general synthetic strategies. In light of the limited publicly available data for this specific molecule, this guide also presents information on closely related analogs to offer valuable context for its potential properties and biological activities.

Chemical Identity and Structure

The nomenclature and structural representation of the target compound are fundamental for its study.

-

IUPAC Name: Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate

-

CAS Number: 1245645-77-5[1]

-

Molecular Formula: C₇H₁₀N₂O₃

-

Structure:

Physicochemical Properties (Predicted for a Constitutional Isomer)

Due to the absence of experimental data for Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate, the following table summarizes the predicted physicochemical properties of its constitutional isomer, ethyl 3-ethyl-[2][3][4]oxadiazole-5-carboxylic acid ethyl ester. These values can offer a preliminary estimation of the compound's characteristics.

| Property | Value | Reference |

| Molecular Weight | 170.17 g/mol | [5] |

| XLogP3 | 1.5 | [5] |

| Hydrogen Bond Donor Count | 0 | [5] |

| Hydrogen Bond Acceptor Count | 4 | [5] |

| Rotatable Bond Count | 4 | [5] |

Synthesis and Experimental Protocols

General Synthetic Strategy:

A plausible synthetic route for Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate involves a two-step process:

-

Formation of Ethyl Oxalamidate Oxime: Reaction of ethyl cyanoformate with hydroxylamine.

-

Cyclization: Reaction of the resulting amidoxime with propionic anhydride or propionyl chloride.

Illustrative Experimental Protocol (General)

The following is a generalized protocol for the synthesis of a 5-alkyl-1,2,4-oxadiazole-3-carboxylate, which can be adapted for the target molecule.

-

Step 1: Synthesis of Ethyl Oxalamidate Oxime.

-

To a solution of hydroxylamine hydrochloride in a suitable solvent (e.g., ethanol), a base (e.g., sodium hydroxide or potassium carbonate) is added at a controlled temperature (e.g., 0-5 °C).

-

Ethyl cyanoformate is then added dropwise to the reaction mixture.

-

The reaction is stirred for a specified period at room temperature or slightly elevated temperature until completion, monitored by a suitable technique like Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by extraction and purified to yield the amidoxime intermediate.

-

-

Step 2: Synthesis of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate.

-

The ethyl oxalamidate oxime is dissolved in an appropriate solvent (e.g., pyridine or a non-polar solvent with a base).

-

Propionic anhydride or propionyl chloride is added to the solution, and the mixture is heated to reflux.

-

The reaction progress is monitored by TLC.

-

After completion, the solvent is removed under reduced pressure, and the residue is purified using column chromatography to obtain the final product.

-

Logical Workflow for Synthesis

Caption: Generalized synthetic workflow for Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate.

Spectral Characterization Data (Representative)

Specific spectral data for Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate are not available. However, the following table presents typical spectral data for a related compound, ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate, to provide an indication of the expected spectroscopic features.

| Spectroscopic Data for Ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate |

| ¹H NMR (CDCl₃, 400 MHz): δ 4.49 (q, J=7.1 Hz, 2H, OCH₂CH₃), 2.68 (s, 3H, CH₃), 1.44 (t, J=7.1 Hz, 3H, OCH₂CH₃). |

| ¹³C NMR (CDCl₃, 101 MHz): δ 171.1, 163.7, 158.9, 63.2, 14.2, 11.9. |

| IR (KBr, cm⁻¹): ν 2980, 1740 (C=O), 1590, 1450, 1380, 1220, 1020, 850. |

| MS (EI, m/z): 156 (M⁺), 111, 83, 69, 43. |

Note: The spectral data provided are for a closely related analog and should be used for reference purposes only.

Potential Biological Activity and Applications in Drug Development

The 1,2,4-oxadiazole scaffold is a well-recognized pharmacophore in medicinal chemistry, known to be a bioisostere of ester and amide functionalities, which can improve the metabolic stability and pharmacokinetic properties of drug candidates.[6] Derivatives of 1,2,4-oxadiazole have demonstrated a wide range of biological activities, suggesting potential therapeutic applications for compounds like Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate.

Reported Biological Activities of 1,2,4-Oxadiazole Derivatives:

-

Anticancer: Many 1,2,4-oxadiazole derivatives have been reported to exhibit potent anticancer activity against various cancer cell lines.[7]

-

Anti-inflammatory and Analgesic: Certain derivatives have shown significant anti-inflammatory and analgesic properties.

-

Antimicrobial: The 1,2,4-oxadiazole nucleus is present in several compounds with antibacterial and antifungal activities.

-

Antiviral: Some 1,2,4-oxadiazole-based compounds have been investigated as potential antiviral agents.[4][6]

Given the diverse biological profile of the 1,2,4-oxadiazole core, Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate represents a valuable scaffold for further investigation and could be a starting point for the development of novel therapeutic agents.

Logical Relationship of 1,2,4-Oxadiazole Core to Drug Discovery

Caption: The role of the 1,2,4-oxadiazole core in drug discovery.

Conclusion

Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound with potential for applications in drug discovery, owing to the established biological significance of the 1,2,4-oxadiazole scaffold. While specific experimental data for this molecule are scarce, this guide provides a comprehensive overview based on its structure, the synthesis of related compounds, and the known biological activities of the 1,2,4-oxadiazole class. Further research to synthesize and biologically evaluate this specific compound is warranted to fully elucidate its potential as a lead molecule in medicinal chemistry.

References

- 1. Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate [myskinrecipes.com]

- 2. Ethyl 5-methyl-[1,2,4]oxadiazole-3-carboxylate | C6H8N2O3 | CID 13597566 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemhub.com [echemhub.com]

- 4. Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent Sarbecovirus Papain-like Protease Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PubChemLite - 3-ethyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester (C7H10N2O3) [pubchemlite.lcsb.uni.lu]

- 6. ipbcams.ac.cn [ipbcams.ac.cn]

- 7. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate and the Broader 1,2,4-Oxadiazole Scaffold

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the 1,2,4-oxadiazole chemical class to which Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate belongs. Due to limited publicly available data, specific experimental protocols, quantitative biological data, and detailed signaling pathways for Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate (CAS 1245645-77-5) are not available at this time. The information presented herein is intended to provide a foundational understanding of the potential properties and applications of this compound based on the well-documented characteristics of the 1,2,4-oxadiazole scaffold.

Introduction to Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate

Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole ring. This five-membered ring contains one oxygen and two nitrogen atoms and is a prominent scaffold in medicinal chemistry. The 1,2,4-oxadiazole nucleus is considered a bioisostere of esters and amides, offering potential improvements in metabolic stability and pharmacokinetic properties.[1][2] While specific biological activities for this particular molecule are not extensively documented in current literature, the broader class of 1,2,4-oxadiazoles has been the subject of significant research, demonstrating a wide range of pharmacological activities.[3][4]

Physicochemical Properties

The known and predicted physicochemical properties of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1245645-77-5 | ChemBK[5] |

| Molecular Formula | C₇H₁₀N₂O₃ | ChemBK[5] |

| Molecular Weight | 170.17 g/mol | ChemBK[5] |

| Predicted Boiling Point | 254.1 ± 23.0 °C | ChemBK[5] |

| Predicted Density | 1.166 ± 0.06 g/cm³ | ChemBK[5] |

Synthesis of 1,2,4-Oxadiazole Derivatives: A General Overview

The synthesis of 1,2,4-oxadiazole derivatives is well-established in the scientific literature. A common and versatile method involves the cyclization of an amidoxime with a carboxylic acid derivative.[3] This approach allows for the introduction of a wide variety of substituents at the 3 and 5 positions of the oxadiazole ring.

General Experimental Protocol: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles

The following is a generalized protocol based on methods described in the literature for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.[3]

Materials:

-

Amidoxime (R¹-C(NH₂)=NOH)

-

Carboxylic acid (R²-COOH) or its activated derivative (e.g., acid chloride, ester)

-

Coupling agent (if using a carboxylic acid), such as a carbodiimide (e.g., EDC)

-

Base (e.g., pyridine, triethylamine)

-

Anhydrous solvent (e.g., DMF, THF, dichloromethane)

Procedure:

-

Activation of Carboxylic Acid (if necessary): If starting from a carboxylic acid, it is typically activated to facilitate the reaction with the amidoxime. This can be achieved by converting it to an acid chloride or by using a coupling agent.

-

Reaction with Amidoxime: The amidoxime is dissolved in an appropriate anhydrous solvent. The activated carboxylic acid derivative is then added to the solution, often in the presence of a base to neutralize any acid formed during the reaction.

-

Cyclization: The intermediate O-acyl amidoxime undergoes cyclization to form the 1,2,4-oxadiazole ring. This step may occur spontaneously or require heating.

-

Work-up and Purification: Upon completion of the reaction, the mixture is typically quenched with water and the product is extracted with an organic solvent. The crude product is then purified using standard techniques such as column chromatography or recrystallization.

A one-pot synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and carboxylic acid esters in a superbase medium (NaOH/DMSO) at room temperature has also been reported.[3] Another one-pot procedure involves the activation of the carboxylic acid with the Vilsmeier reagent.[3]

Caption: General synthesis workflow for 3,5-disubstituted-1,2,4-oxadiazoles.

Biological Activities and Potential Applications of the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a privileged scaffold in drug discovery, with derivatives exhibiting a broad spectrum of biological activities.[3] This suggests that Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate could be a valuable starting point for the development of novel therapeutic agents.

Key Pharmacological Activities:

-

Anticancer: Numerous 1,2,4-oxadiazole derivatives have demonstrated potent anticancer activity.[2][3] Some compounds have been shown to induce apoptosis in cancer cells.[3]

-

Anti-inflammatory: The 1,2,4-oxadiazole nucleus is found in compounds with anti-inflammatory properties.[4]

-

Antimicrobial: Derivatives of 1,2,4-oxadiazole have been reported to possess antibacterial and antifungal activities.[4]

-

Neuroprotective: Certain 1,2,4-oxadiazole compounds have been investigated for their potential in treating neurodegenerative diseases.[1]

-

Antidiabetic: Some studies have explored the use of 1,2,4-oxadiazoles as antihyperglycemic agents.[1][6]

-

Muscarinic Receptor Agonists: A number of 1,2,4-oxadiazole derivatives have been synthesized and evaluated as potent and efficacious agonists for cortical muscarinic receptors, which are targets for cognitive disorders.[7]

The diverse biological activities of this scaffold highlight its potential for the development of drugs targeting a wide range of diseases.

Caption: Potential therapeutic applications of the 1,2,4-oxadiazole scaffold.

Future Directions

While specific data on Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate is scarce, its structure suggests it is a promising candidate for further investigation. Future research efforts could focus on:

-

Synthesis and Characterization: The development and publication of a detailed, reproducible synthesis protocol and full characterization of the compound.

-

Biological Screening: A comprehensive screening of the compound against a panel of biological targets to identify potential therapeutic applications. This could include assays for anticancer, anti-inflammatory, and antimicrobial activity, among others.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogues of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate to understand the relationship between its chemical structure and biological activity.

Conclusion

Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate is a member of the versatile 1,2,4-oxadiazole class of heterocyclic compounds. While this specific molecule is not yet well-characterized in the scientific literature, the extensive research on the 1,2,4-oxadiazole scaffold provides a strong rationale for its potential as a valuable building block in drug discovery and development. Further research is warranted to elucidate its specific biological properties and potential therapeutic applications.

References

- 1. A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. chembk.com [chembk.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate

This guide provides a comprehensive overview of the chemical properties and a generalized synthetic approach for Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate, a molecule of interest in medicinal chemistry and drug development. The structured data and detailed experimental protocols are intended for researchers, scientists, and professionals in the field.

Chemical Properties

The fundamental molecular attributes of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate are summarized below.

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O₃[1] |

| Molecular Weight | 170.17 g/mol |

| CAS Number | 1245645-77-5[1] |

Note: The molecular weight is calculated from the molecular formula.

Synthetic Protocol: A Generalized Approach

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles, such as Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate, can be achieved through various methods. A common and effective strategy involves the cyclization of an amidoxime with a carboxylic acid derivative. What follows is a generalized protocol based on established synthetic methodologies.[2]

Materials:

-

Ethyl oxalamidrazonate (or a similar amidoxime precursor)

-

Propanoic anhydride or Propionyl chloride

-

A suitable base (e.g., Pyridine, Triethylamine)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, magnesium sulfate, silica gel)

Procedure:

-

Amidoxime Preparation: The requisite amidoxime is either commercially sourced or prepared according to literature procedures.

-

Acylation: The amidoxime is dissolved in an anhydrous solvent and cooled in an ice bath. The base is added, followed by the dropwise addition of the acylating agent (e.g., propanoic anhydride or propionyl chloride).

-

Reaction Monitoring: The reaction mixture is allowed to warm to room temperature and stirred until completion, which is monitored by Thin Layer Chromatography (TLC).

-

Cyclization: The intermediate O-acyl amidoxime is then heated under reflux to induce cyclization to the 1,2,4-oxadiazole ring.

-

Workup: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent (e.g., ethyl acetate) and washed successively with saturated sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated. The crude product is then purified by column chromatography on silica gel to yield the pure Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate.

Visualizing the Synthesis

The following diagram illustrates a generalized synthetic pathway for 1,2,4-oxadiazole derivatives.

Caption: Generalized synthesis of 1,2,4-oxadiazoles.

References

The Genesis of a Heterocycle: A Technical Guide to Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

A Legacy of Discovery: The 1,2,4-Oxadiazole Core

The journey of the 1,2,4-oxadiazole ring system began in 1884 with its first synthesis by Tiemann and Krüger. Initially, this novel heterocycle was classified as an "azoxime." For nearly eight decades, the 1,2,4-oxadiazole ring remained a chemical curiosity. However, the mid-20th century witnessed a surge of interest in this scaffold, driven by the discovery of its diverse biological activities. Over the past several decades, compounds incorporating the 1,2,4-oxadiazole moiety have been investigated for a wide array of therapeutic applications, including as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.

The versatility of the 1,2,4-oxadiazole ring stems from its unique electronic properties and its ability to act as a bioisostere for ester and amide functionalities, making it a valuable building block in medicinal chemistry and drug design.

Synthesis of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate: A Representative Pathway

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-established in chemical literature. A common and effective method involves the cyclocondensation of an amidoxime with a carboxylic acid derivative. Based on analogous preparations of similar 1,2,4-oxadiazole carboxylates, a likely synthetic route to Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate involves the reaction of an appropriate amidoxime with an oxalate derivative.

A plausible and efficient method for the synthesis of the title compound is the reaction of propionamidoxime with diethyl oxalate. This approach is advantageous due to the commercial availability of the starting materials and the generally high yields reported for similar reactions.

Detailed Experimental Protocols

The following is a representative experimental protocol for the synthesis of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate based on established literature procedures for analogous compounds.

Synthesis of Propionamidoxime (if not commercially available)

-

Reaction Setup: To a solution of propionitrile (1 equivalent) in ethanol, add a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (1.2 equivalents) in water.

-

Reaction Conditions: Stir the resulting mixture at reflux for 4-6 hours.

-

Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure propionamidoxime.

Synthesis of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine propionamidoxime (1 equivalent) and a molar excess of diethyl oxalate (3 equivalents).

-

Reaction Conditions: Heat the mixture with stirring at 120-130 °C for 3-5 hours. The reaction progress can be monitored by thin-layer chromatography.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. The excess diethyl oxalate can be removed under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate.

Quantitative Data

The following tables summarize representative quantitative data for the synthesis of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate, based on typical results for analogous reactions reported in the literature.

Table 1: Reaction Parameters and Yields

| Step | Reactants | Molar Ratio | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Propionamidoxime, Diethyl Oxalate | 1 : 3 | Neat | 120-130 | 3-5 | 75-85 |

Table 2: Physicochemical and Spectroscopic Data

| Property | Value |

| Molecular Formula | C₇H₁₀N₂O₃ |

| Molecular Weight | 170.17 g/mol |

| Appearance | Colorless to pale yellow oil |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.45 (q, J=7.1 Hz, 2H), 2.90 (q, J=7.6 Hz, 2H), 1.42 (t, J=7.1 Hz, 3H), 1.35 (t, J=7.6 Hz, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 175.8, 164.2, 158.9, 62.5, 22.1, 14.1, 10.9 |

| Mass Spec (ESI-MS) m/z | 171.07 [M+H]⁺ |

Note: The spectroscopic data presented are predicted values and should be confirmed by experimental analysis.

Conclusion

Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate emerges from a rich history of heterocyclic chemistry. While its specific discovery story is not distinctly chronicled, its synthesis is readily achievable through well-established and robust chemical methodologies. The 1,2,4-oxadiazole core continues to be a focal point of research, and derivatives such as the title compound hold potential for further exploration in various scientific and medicinal fields. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to synthesize, characterize, and further investigate this promising molecule.

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate. Due to the absence of publicly available experimental spectra for this specific molecule, this document presents predicted data based on the analysis of structurally similar compounds. It includes expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.

Molecular Structure

Caption: Molecular structure of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate. These predictions are derived from known data of analogous compounds containing the 1,2,4-oxadiazole core, ethyl ester, and ethyl functionalities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.50 | Quartet (q) | 2H | -O-CH₂ -CH₃ (Ester) |

| ~3.00 | Quartet (q) | 2H | -CH₂ -CH₃ (C5-ethyl) |

| ~1.45 | Triplet (t) | 3H | -O-CH₂-CH₃ (Ester) |

| ~1.40 | Triplet (t) | 3H | -CH₂-CH₃ (C5-ethyl) |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~175.0 | C =O (Ester carbonyl) |

| ~168.0 | C 5 (Oxadiazole ring) |

| ~160.0 | C 3 (Oxadiazole ring) |

| ~62.0 | -O-CH₂ -CH₃ (Ester) |

| ~22.0 | -CH₂ -CH₃ (C5-ethyl) |

| ~14.0 | -O-CH₂-CH₃ (Ester) |

| ~11.0 | -CH₂-CH₃ (C5-ethyl) |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2980-2940 | Medium | C-H stretch (Aliphatic) |

| ~1750-1730 | Strong | C=O stretch (Ester) |

| ~1620-1580 | Medium | C=N stretch (Oxadiazole ring) |

| ~1470-1440 | Medium | C-H bend (Aliphatic) |

| ~1250-1200 | Strong | C-O stretch (Ester) |

| ~1100-1000 | Medium | C-O-C stretch (Ester) |

| ~950-850 | Medium | N-O stretch (Oxadiazole ring) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Interpretation |

| 184 | [M]⁺ (Molecular ion) |

| 155 | [M - C₂H₅]⁺ |

| 139 | [M - OC₂H₅]⁺ |

| 111 | [M - COOC₂H₅]⁺ |

| 83 | [C₄H₃N₂O]⁺ |

| 56 | [C₃H₄N]⁺ |

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data presented above.

Workflow for Spectroscopic Analysis

Caption: General workflow for the spectroscopic analysis of a small organic molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved and the solution is homogeneous.

-

¹H NMR Spectroscopy :

-

Acquire the spectrum on a 400 MHz (or higher) spectrometer.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Collect a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

-

Process the data using Fourier transformation, phase correction, and baseline correction. The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

-

¹³C NMR Spectroscopy :

-

Acquire the spectrum on a 100 MHz (or higher) spectrometer.

-

Use proton decoupling to simplify the spectrum to single lines for each unique carbon.

-

A larger number of scans (typically 128 or more) is required due to the low natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum, with chemical shifts referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

KBr Pellet : Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Thin Film : If the sample is a low-melting solid or an oil, a thin film can be prepared by dissolving the sample in a volatile solvent, applying a drop to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

-

-

Data Acquisition :

-

Record a background spectrum of the empty sample holder (or the pure KBr pellet).

-

Place the sample in the spectrometer and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable volatile solvent, such as methanol or acetonitrile.

-

Data Acquisition (Electron Ionization - EI) :

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

-

The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV).

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

-

A detector records the abundance of each ion, generating the mass spectrum.

-

Synthesis Pathway

A plausible synthetic route to Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate involves the cyclization of an O-acylated amidoxime.

Caption: A potential synthetic pathway for Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate.

This guide provides a foundational understanding of the expected spectroscopic characteristics of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate, which can aid researchers in its identification and characterization. For definitive structural elucidation, experimental verification of this data is essential.

An In-depth Technical Guide to Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthetic methodologies, and reactivity of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages data from closely related analogues and the well-established chemistry of the 1,2,4-oxadiazole core to provide accurate predictions and detailed protocols.

Core Compound Profile

Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate belongs to the 1,2,4-oxadiazole class of five-membered aromatic heterocycles. These structures are of significant interest in medicinal chemistry as they are often used as bioisosteres for esters and amides, offering improved metabolic stability and pharmacokinetic properties.[1][2] The title compound features an ethyl group at the 5-position and an ethyl carboxylate group at the 3-position of the oxadiazole ring.

Predicted Physicochemical Properties

The following table summarizes the predicted physical and chemical properties of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate, based on data from analogous compounds such as ethyl 5-methyl-1,2,4-oxadiazole-3-carboxylate and ethyl 3-ethyl-1,2,4-oxadiazole-5-carboxylate.[3][4]

| Property | Predicted Value | Notes |

| Molecular Formula | C₇H₁₀N₂O₃ | |

| Molecular Weight | 170.17 g/mol | |

| Appearance | Colorless to pale yellow liquid or low melting solid | Based on similar small molecule oxadiazoles. |

| Boiling Point | > 200 °C (at 760 mmHg) | Estimated based on related structures. |

| Solubility | Soluble in common organic solvents (e.g., DMSO, DMF, dichloromethane, ethyl acetate). Low solubility in water.[5] | 1,2,4-oxadiazoles generally exhibit lower water solubility compared to their 1,3,4-isomers.[5] |

| Calculated LogP | ~1.5 | Prediction based on similar structures.[4] |

Chemical Reactivity and Stability

The 1,2,4-oxadiazole ring is a stable aromatic system, but it possesses unique reactivity patterns.[2]

-

Ring Stability : The ring is generally stable to a range of conditions but can undergo cleavage of the weak O-N bond under certain circumstances, such as reduction or in some rearrangement reactions.[1][5]

-

Electrophilic Substitution : The 1,2,4-oxadiazole ring is deactivated towards electrophilic aromatic substitution due to the presence of two electronegative nitrogen atoms.[2]

-

Nucleophilic Substitution : The C3 and C5 positions of the ring are susceptible to nucleophilic attack, particularly if a good leaving group is present.[2][6]

-

Thermal and Photochemical Rearrangements : 1,2,4-oxadiazoles are known to undergo rearrangements, such as the Boulton-Katritzky rearrangement, to form other heterocyclic systems.[1][7]

The ethyl ester group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, which can then be further functionalized.

Synthesis

The most common and versatile method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is the reaction of an amidoxime with a suitable acylating agent, followed by cyclodehydration.[1][8][9]

The synthesis of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate would logically proceed via the reaction of propionamidoxime with an acylating agent bearing the ethyl carboxylate moiety, such as ethyl chlorooxoacetate or diethyl oxalate.

Caption: Synthetic route to the target compound.

This protocol is a generalized procedure based on established methods for analogous compounds.[8][9][10]

Step 1: Synthesis of Propionamidoxime

-

To a solution of propanenitrile (1 equivalent) in ethanol, add an aqueous solution of hydroxylamine (1.5 equivalents, prepared from hydroxylamine hydrochloride and a base like sodium carbonate).

-

Heat the mixture to reflux and monitor the reaction by TLC until the starting nitrile is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude propionamidoxime can be purified by recrystallization or used directly in the next step.

Step 2: Synthesis of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate

-

Dissolve propionamidoxime (1 equivalent) in a suitable aprotic solvent such as dichloromethane or THF in a round-bottom flask.

-

Add a base (e.g., pyridine or triethylamine, 1.2 equivalents).

-

Cool the mixture in an ice bath.

-

Add ethyl chlorooxoacetate (1.1 equivalents) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Heat the reaction mixture to reflux to facilitate the cyclodehydration of the intermediate O-acyl amidoxime. Monitor the formation of the product by TLC.

-

Upon completion, cool the mixture and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate).

Caption: Step-by-step synthesis and purification workflow.

Spectroscopic Data (Predicted)

Based on the structure and data from related compounds, the following spectroscopic characteristics are anticipated:

-

¹H NMR :

-

An ethyl quartet and triplet for the ester group (~4.4 ppm and ~1.4 ppm, respectively).

-

An ethyl quartet and triplet for the C5-ethyl group (~2.9 ppm and ~1.3 ppm, respectively).

-

-

¹³C NMR :

-

Signals for the two carbonyl carbons of the ester group (~160-170 ppm).

-

Signals for the C3 and C5 carbons of the oxadiazole ring (~165-175 ppm).[2]

-

Signals for the carbons of the two ethyl groups.

-

-

IR Spectroscopy :

-

A strong C=O stretching vibration for the ester (~1730-1750 cm⁻¹).

-

C=N and C-O-C stretching vibrations characteristic of the oxadiazole ring.

-

-

Mass Spectrometry :

-

A molecular ion peak corresponding to the molecular weight of the compound (170.17).

-

Applications in Research and Drug Development

The 1,2,4-oxadiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate serves as a valuable building block for creating more complex molecules. The ethyl carboxylate handle allows for further chemical modifications, such as:

-

Amidation : Reaction with amines to form a wide range of amides.

-

Reduction : Reduction to the corresponding alcohol.

-

Hydrolysis : Conversion to the carboxylic acid, which can then be coupled with other molecules.

This versatility makes it a useful intermediate for constructing libraries of compounds for high-throughput screening in drug discovery programs targeting various diseases.

Caption: Structure-property-application relationships.

References

- 1. soc.chim.it [soc.chim.it]

- 2. Chemical Reactivity of 1,2,4-Oxadiazole_Chemicalbook [chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. PubChemLite - 3-ethyl-[1,2,4]oxadiazole-5-carboxylic acid ethyl ester (C7H10N2O3) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL'' | Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 8. benchchem.com [benchchem.com]

- 9. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RU2512293C1 - Method of obtaining ethyl 1,2,4-oxadiazole-5-carboxylates - Google Patents [patents.google.com]

Technical Guide: Solubility and Stability of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate

Disclaimer: This document provides a technical framework for the assessment of the solubility and stability of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate. As of the date of this publication, specific experimental data for this compound is not publicly available. The protocols and data tables presented herein are based on established methodologies for small molecule characterization and the known properties of 1,2,4-oxadiazole derivatives.

Introduction

Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate is a small molecule belonging to the 1,2,4-oxadiazole class of heterocycles. This class is of significant interest in medicinal chemistry, often employed as a bioisostere for ester and amide functionalities to enhance metabolic stability. A thorough understanding of the solubility and stability of any new chemical entity is fundamental for its progression through the drug discovery and development pipeline. Poor solubility can hinder formulation and lead to unreliable results in biological assays, while instability can compromise shelf-life, safety, and efficacy.

This guide details the general characteristics of 1,2,4-oxadiazoles and provides comprehensive, standardized protocols for determining the aqueous and organic solubility, as well as the degradation profile under various stress conditions, for Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate.

General Properties of 1,2,4-Oxadiazole Derivatives

The 1,2,4-oxadiazole ring is an electron-deficient heterocycle, a feature that contributes to its metabolic stability compared to more labile ester or amide groups. However, this ring system is not chemically inert. The O-N bond can be susceptible to reductive cleavage, leading to ring-opening. This degradation pathway is often pH-dependent. Studies on other 1,2,4-oxadiazole-containing compounds have demonstrated maximum stability in a slightly acidic pH range (typically pH 3-5). Both acidic and basic conditions can catalyze ring opening. Compared to their 1,3,4-oxadiazole isomers, 1,2,4-oxadiazoles are often found to be less metabolically stable.

Solubility Profile

Solubility is a critical physicochemical property that influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. The following sections outline the methodologies and data presentation for characterizing the solubility of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate.

Data Presentation: Qualitative and Quantitative Solubility

Quantitative data should be summarized for clarity and comparative purposes.

Table 1: Qualitative Solubility Profile of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate

| Solvent System | Observation (Soluble/Partially Soluble/Insoluble) | pH of Aqueous Solution (if applicable) |

|---|---|---|

| Water | Insoluble | N/A |

| 5% HCl (aq) | Insoluble | N/A |

| 5% NaOH (aq) | Insoluble | N/A |

| 5% NaHCO₃ (aq) | Insoluble | N/A |

| Ethanol | Soluble | N/A |

| Methanol | Soluble | N/A |

| Dimethyl Sulfoxide (DMSO) | Soluble | N/A |

| Acetonitrile (ACN) | Soluble | N/A |

| Dichloromethane (DCM) | Soluble | N/A |

| Concentrated H₂SO₄ | Soluble (with potential reaction) | N/A |

Table 2: Quantitative Aqueous Solubility (Shake-Flask Method)

| Medium | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) | Method |

|---|---|---|---|---|

| Phosphate Buffered Saline (PBS), pH 7.4 | 25 | Data not available | Data not available | HPLC-UV |

| Simulated Gastric Fluid (SGF), pH 1.2 | 37 | Data not available | Data not available | HPLC-UV |

| Simulated Intestinal Fluid (SIF), pH 6.8 | 37 | Data not available | Data not available | HPLC-UV |

Experimental Protocol: Qualitative Solubility Determination

This protocol provides a rapid assessment of solubility in various common solvents.[1][2][3]

-

Preparation: Add approximately 1-2 mg of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate to a small glass vial.

-

Solvent Addition: Add 0.5 mL of the test solvent to the vial.

-

Mixing: Cap the vial and vortex vigorously for 1-2 minutes at room temperature.

-

Observation: Visually inspect the mixture against a dark background. Classify as:

-

Soluble: A clear, particle-free solution is formed.

-

Partially Soluble: Some solid remains, but a significant portion appears to have dissolved.

-

Insoluble: The solid material remains largely unchanged.

-

-

pH Measurement: For aqueous solvents where solubility is observed, test the resulting solution with a calibrated pH meter or pH indicator paper.[3]

-

Solvent Progression: Test solvents in a logical order (e.g., water, aqueous acids/bases, polar organic solvents, non-polar organic solvents) as illustrated in the workflow diagram below.

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[4][5][6][7][8]

-

Preparation: Add an excess amount of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate (e.g., 5 mg) to a glass vial containing a known volume (e.g., 2 mL) of the desired aqueous medium (e.g., PBS, pH 7.4). The excess solid ensures that saturation is reached.

-

Equilibration: Seal the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C). Agitate for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After incubation, allow the vials to stand to let undissolved solid settle. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

-

Filtration (Optional but Recommended): Filter the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF) to remove any remaining microparticulates.

-

Quantification:

-

Prepare a series of calibration standards of the compound in a suitable organic solvent (e.g., DMSO or ACN).

-

Dilute the filtered supernatant and the calibration standards into the mobile phase.

-

Analyze the samples and standards by a validated analytical method, typically HPLC-UV.

-

Calculate the concentration of the compound in the supernatant by interpolating its response against the calibration curve. This concentration represents the thermodynamic solubility.

-

Stability Profile

Stability testing is essential for identifying degradation pathways, determining shelf-life, and developing stable formulations.

Data Presentation: Stability Studies

Table 3: Forced Degradation Study of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate

| Stress Condition | Duration | Assay (% Remaining) | Major Degradants (RT and % Peak Area) | Observations |

|---|---|---|---|---|

| 0.1 M HCl (aq) at 60°C | 24 h | Data not available | Data not available | e.g., Color change |

| 0.1 M NaOH (aq) at RT | 4 h | Data not available | Data not available | e.g., Precipitation |

| 3% H₂O₂ (aq) at RT | 24 h | Data not available | Data not available | e.g., No change |

| Thermal (Solid State) at 80°C | 7 days | Data not available | Data not available | e.g., No change |

| Photolytic (Solid State, ICH Q1B) | 1.2M lux-hr Vis / 200 W-hr/m² UV | Data not available | Data not available | e.g., Yellowing |

Table 4: Long-Term Stability Study of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate (ICH Conditions)

| Storage Condition | Time Point | Assay (% Initial) | Appearance | Degradation Products (% Peak Area) |

|---|---|---|---|---|

| 25°C / 60% RH | 0 months | 100.0 | White Powder | ND |

| 3 months | Data not available | Data not available | Data not available | |

| 6 months | Data not available | Data not available | Data not available | |

| 12 months | Data not available | Data not available | Data not available | |

| 40°C / 75% RH | 0 months | 100.0 | White Powder | ND |

| 3 months | Data not available | Data not available | Data not available | |

| 6 months | Data not available | Data not available | Data not available |

ND: Not Detected

Experimental Protocol: Forced Degradation Studies

Forced degradation (stress testing) is performed to identify likely degradation products and demonstrate the specificity of the analytical method.[9][10][11][12] The goal is to achieve 5-20% degradation of the active substance.[9][10]

-

Sample Preparation: Prepare stock solutions of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60°C). Withdraw samples at various time points (e.g., 2, 8, 24 hours), neutralize with an equivalent amount of base, dilute, and analyze.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and maintain at room temperature. Due to higher reactivity, withdraw samples at earlier time points (e.g., 0.5, 2, 4 hours), neutralize with an equivalent amount of acid, dilute, and analyze.

-

Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and maintain at room temperature. Protect from light. Withdraw samples at various time points (e.g., 2, 8, 24 hours), dilute, and analyze.

-

Thermal Degradation: Store the solid compound in a temperature-controlled oven (e.g., 80°C). Withdraw samples at set intervals (e.g., 1, 3, 7 days), dissolve in a suitable solvent, and analyze.

-

Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). Analyze the sample after exposure. A control sample should be stored in the dark under the same conditions.

-

Analysis: Analyze all stressed samples and a time-zero control using a validated, stability-indicating HPLC method (e.g., with a photodiode array detector) to separate the parent compound from any degradants.

Experimental Protocol: Long-Term Stability Testing

Long-term stability studies are conducted under ICH-prescribed conditions to establish a re-test period or shelf life.[13][14][15][16]

-

Batch Selection: Use at least three primary batches of the drug substance for the study.

-

Packaging: Store the substance in a container-closure system that is the same as or simulates the proposed packaging for storage and distribution.

-

Storage Conditions: Place the samples in validated stability chambers set to the desired conditions. The primary long-term condition is typically 25°C ± 2°C / 60% RH ± 5% RH. Accelerated conditions (40°C ± 2°C / 75% RH ± 5% RH) are used to predict long-term stability.

-

Testing Frequency: For long-term studies, test the samples at 0, 3, 6, 9, 12, 18, 24, and 36 months. For accelerated studies, test at 0, 3, and 6 months.[15][17]

-

Analytical Tests: At each time point, perform a full suite of tests, including:

-

Appearance: Visual inspection for changes in color or physical state.

-

Assay: Quantification of the parent compound.

-

Degradation Products: Detection and quantification of any impurities.

-

Moisture Content: As applicable.

-

Visualized Workflows and Mechanisms

Diagrams created using Graphviz provide clear visual representations of experimental processes and chemical logic.

References

- 1. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 2. csub.edu [csub.edu]

- 3. www1.udel.edu [www1.udel.edu]

- 4. enamine.net [enamine.net]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 9. Forced Degradation Studies - STEMart [ste-mart.com]

- 10. resolvemass.ca [resolvemass.ca]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biopharminternational.com [biopharminternational.com]

- 13. pharma.gally.ch [pharma.gally.ch]

- 14. Drug Stability: ICH versus Accelerated Predictive Stability Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. database.ich.org [database.ich.org]

- 16. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 17. japsonline.com [japsonline.com]

Potential Biological Activities of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a technical guide to the potential biological activities of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate. As there is no publicly available data on the biological activity of this specific compound, this guide extrapolates potential activities based on the well-documented pharmacology of the 1,2,4-oxadiazole scaffold. The information presented herein is intended for research and development purposes and should not be interpreted as established fact for the named compound.

Introduction

The 1,2,4-oxadiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and ability to serve as a bioisostere for ester and amide functionalities.[1][2] Derivatives of 1,2,4-oxadiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4] This technical guide summarizes the potential biological activities of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate by examining the activities of structurally related 1,2,4-oxadiazole derivatives.

Potential Biological Activities

Based on the extensive research on 1,2,4-oxadiazole derivatives, Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate could potentially exhibit the following biological activities:

Anticancer Activity

Numerous 1,2,4-oxadiazole derivatives have been reported to possess significant anticancer activity against various human cancer cell lines.[4] The proposed mechanisms often involve the induction of apoptosis and inhibition of key enzymes involved in cancer progression.

Quantitative Data for Representative 1,2,4-Oxadiazole Derivatives with Anticancer Activity:

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 1,2,4-Oxadiazole linked 5-fluorouracil derivative (7a) | MCF-7 (Breast) | 0.76 ± 0.044 | [4] |

| 1,2,4-Oxadiazole linked 5-fluorouracil derivative (7a) | A549 (Lung) | 0.18 ± 0.019 | [4] |

| 1,2,4-Oxadiazole linked 5-fluorouracil derivative (7a) | DU145 (Prostate) | 1.13 ± 0.55 | [4] |

| 1,2,4-Oxadiazole linked 5-fluorouracil derivative (7a) | MDA MB-231 (Breast) | 0.93 ± 0.013 | [4] |

| 1,2,4-Oxadiazole-1,3,4-oxadiazole-fused derivative (18a) | MCF-7 | Sub-micromolar | [5] |

| 2-[3-(pyridine-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazole | CaCo-2 (Colon) | 4.96 | [6] |

| [2-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]benzo[d]thiazol-4-yl]methanol | DLD1 (Colorectal) | 0.35 | [6] |

| 1,2,4-Oxadiazole derivative (13f) | SARS-CoV-2 PLpro Inhibition | 1.8 | [7] |

| 1,2,4-Oxadiazole derivative (26r) | SARS-CoV-2 PLpro Inhibition | 1.0 | [7] |

Anti-inflammatory Activity

Certain 1,2,4-oxadiazole derivatives have shown potent anti-inflammatory effects.[8] A key mechanism identified is the inhibition of the NF-κB signaling pathway, a critical regulator of inflammatory responses.

Quantitative Data for a Representative 1,2,4-Oxadiazole Derivative with Anti-inflammatory Activity:

| Compound/Derivative | Assay | IC50 (µM) | Reference |

| 1,2,4-Oxadiazole derivative (17) | LPS-induced NO release in RAW264.7 cells | Not specified, but highest activity among tested compounds | [8] |

Antimicrobial Activity

The 1,2,4-oxadiazole scaffold has been incorporated into molecules exhibiting a broad spectrum of antimicrobial activity against various bacterial and fungal strains.[9]

Quantitative Data for Representative 1,2,4-Oxadiazole Derivatives with Antimicrobial Activity:

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 1,2,4-Oxadiazole derivative (43) | Staphylococcus aureus | 0.15 | [9] |

| 1,2,4-Oxadiazole derivative (43) | Salmonella schottmulleri | 0.05 | [9] |

| 1,2,4-Oxadiazole derivative (43) | Escherichia coli | 0.05 | [9] |

| 1,2,4-Oxadiazole derivative (43) | Pseudomonas aeruginosa | 7.8 | [9] |

| 1,2,4-Oxadiazole derivative (43) | Candida albicans | 12.5 | [9] |

| 1,2,4-Oxadiazole derivative (43) | Mycobacterium tuberculosis | 6.3 | [9] |

| 1,2,4-Oxadiazole antibiotic (58) | S. aureus ATCC | 4 | [9] |

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

The anticancer activity of 1,2,4-oxadiazole derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4]

Methodology:

-

Human cancer cell lines (e.g., MCF-7, A549, DU-145) are seeded in 96-well plates and incubated.

-

The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).

-

MTT solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

-

The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[4]

In Vitro Anti-inflammatory Activity (Nitric Oxide Inhibition Assay)

The anti-inflammatory potential can be assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[8]

Methodology:

-

RAW 264.7 cells are cultured in 96-well plates.

-

The cells are pre-treated with different concentrations of the test compounds for 1 hour.

-

The cells are then stimulated with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.

-

The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

-

The absorbance is read at a specific wavelength (e.g., 540 nm).

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control.[8]

Antimicrobial Susceptibility Testing (Microdilution Method)

The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is typically determined using the broth microdilution method.[9]

Methodology:

-

A two-fold serial dilution of the test compounds is prepared in a suitable broth medium in 96-well microtiter plates.

-

Each well is inoculated with a standardized suspension of the target microorganism.

-

The plates are incubated under appropriate conditions for the specific microorganism.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Visualizations

Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. ijper.org [ijper.org]

- 3. Groundbreaking Anticancer Activity of Highly Diversified Oxadiazole Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. ipbcams.ac.cn [ipbcams.ac.cn]

- 8. researchgate.net [researchgate.net]

- 9. A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate

This technical guide provides a comprehensive overview of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate, a heterocyclic compound of interest to researchers and professionals in drug development. Due to the limited availability of data for this specific molecule, this guide extrapolates information from closely related 3,5-disubstituted-1,2,4-oxadiazole analogues to provide predicted properties, synthetic methodologies, and potential biological activities.

Chemical Structure and Properties

Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate belongs to the 1,2,4-oxadiazole class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms. The 1,2,4-oxadiazole ring is a well-recognized scaffold in medicinal chemistry, often utilized as a bioisostere for amide and ester functionalities.[1]

Table 1: Predicted Physicochemical Properties of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate

| Property | Predicted Value |

| Molecular Formula | C₇H₁₀N₂O₃ |

| Molecular Weight | 170.17 g/mol |

| Appearance | Colorless to pale yellow oil or low melting solid |

| Boiling Point | ~250-280 °C (at 760 mmHg) |

| Solubility | Soluble in common organic solvents (e.g., ethanol, DMSO, DMF, dichloromethane) |

| LogP | ~1.5 - 2.0 |

Synthesis and Experimental Protocols

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is well-established in the literature. The most common and versatile methods involve the reaction of an amidoxime with a carboxylic acid derivative, followed by a cyclodehydration step. One-pot procedures have also been developed, offering a more efficient synthetic route.[2][3]

Diagram 1: General Synthetic Workflow

Caption: General workflow for the synthesis of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate.

Experimental Protocol: Two-Step Synthesis from Propanamidoxime and Diethyl Oxalate

This protocol is adapted from general procedures for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles.[2]

Step 1: Formation of the O-Acylamidoxime Intermediate

-

To a solution of propanamidoxime (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or DMF), add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) and 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) (1.2 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Add diethyl oxalate (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude O-acylamidoxime intermediate. This intermediate can be used in the next step without further purification or can be purified by column chromatography if necessary.

Step 2: Cyclodehydration to Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate

-

Dissolve the crude O-acylamidoxime intermediate in a high-boiling point solvent such as toluene or xylene.

-

Heat the reaction mixture to reflux (typically 100-140 °C) for 2-6 hours. Alternatively, cyclization can be achieved at room temperature using a base such as triethylamine or by heating in the presence of a base.[2]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate.

Experimental Protocol: One-Pot Synthesis from Propionitrile and Diethyl Oxalate

This protocol is adapted from established one-pot procedures.[2]

-

To a solution of propionitrile (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in ethanol, add a base such as triethylamine (2.0 eq).

-

Stir the mixture in a sealed vessel at room temperature for 6 hours, followed by heating at 70 °C for 16 hours to form the propanamidoxime in situ.

-

Remove the solvent under reduced pressure.

-

To the residue, add a solution of diethyl oxalate (1.1 eq), a coupling agent like EDC (1.5 eq), and HOAt (0.7 mL of a 20 wt% solution in DMF).

-

Shake or stir the mixture at room temperature for 24 hours.

-

Perform cyclodehydration by adding a base (e.g., triethylamine, 1.0 eq) and heating the mixture at 100 °C for 3 hours.

-

After cooling, add water to the reaction mixture and extract with chloroform or another suitable organic solvent.

-

Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to yield the final product.

Spectroscopic Data

The following table presents the predicted spectroscopic data for Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate, based on data reported for structurally similar compounds.[4][5][6][7]

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.45 (q, J = 7.2 Hz, 2H, -OCH₂ CH₃), ~3.00 (q, J = 7.6 Hz, 2H, -CH₂ CH₃), ~1.40 (t, J = 7.2 Hz, 3H, -OCH₂CH₃ ), ~1.35 (t, J = 7.6 Hz, 3H, -CH₂CH₃ ) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~178.0 (C5), ~160.0 (C=O), ~158.0 (C3), ~63.0 (-OCH₂ CH₃), ~22.0 (-CH₂ CH₃), ~14.0 (-OCH₂CH₃ ), ~11.0 (-CH₂CH₃ ) |

| IR (KBr, cm⁻¹) | ν: ~2980 (C-H), ~1740 (C=O ester), ~1600 (C=N), ~1450, ~1370 (C-H bend), ~1250 (C-O stretch) |

| Mass Spec. (EI) | m/z (%): 170 [M]⁺, 142, 125, 97, 69 |

Potential Biological Activities

The 1,2,4-oxadiazole scaffold is present in a number of compounds with a wide range of biological activities.[8][9][10] While the specific biological profile of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate has not been reported, its structural class suggests potential for various therapeutic applications.

Table 3: Reported Biological Activities of 1,2,4-Oxadiazole Derivatives

| Biological Activity | Target/Assay | Reported Potency (IC₅₀/EC₅₀) | Citation |

| Anticancer | Various cancer cell lines (e.g., MCF-7, A549) | Sub-micromolar to low micromolar | [8] |

| Anti-inflammatory | COX-2 Inhibition | Micromolar range | [11] |

| Antiviral | SARS-CoV-2 PLpro inhibition | Micromolar range | [4] |

| Anti-Alzheimer | Acetylcholinesterase (AChE) inhibition | Nanomolar to micromolar | [9] |

| Muscarinic Receptor Agonism | Cortical muscarinic receptors | Nanomolar range | [12] |

Diagram 2: General Workflow for Biological Evaluation

Caption: A generalized workflow for the biological evaluation of 1,2,4-oxadiazole derivatives.

Conclusion

Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate is a molecule with potential for further investigation in the field of medicinal chemistry. This guide provides a foundational understanding of its predicted properties, synthesis, and potential biological relevance based on the well-documented chemistry of the 1,2,4-oxadiazole class of compounds. The detailed experimental protocols and compiled data serve as a valuable resource for researchers initiating studies on this and related molecules. Further experimental validation is necessary to confirm the properties and activities outlined in this document.

References

- 1. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. ipbcams.ac.cn [ipbcams.ac.cn]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, characterization, biological evaluation, and molecular docking studies of new 1,3,4-oxadiazole-thioether derivative as antioxidants and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities [wisdomlib.org]

- 11. tsijournals.com [tsijournals.com]

- 12. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols: Synthesis of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of Ethyl 5-ethyl-1,2,4-oxadiazole-3-carboxylate, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the formation of propanamidoxime from propanenitrile, followed by a cyclization reaction with ethyl oxalyl chloride to yield the target 1,2,4-oxadiazole. This protocol is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.

Introduction